molecular formula C7H15NO2 B13048837 Methyl (3R)-3-amino-2,2-dimethylbutanoate

Methyl (3R)-3-amino-2,2-dimethylbutanoate

Cat. No.: B13048837
M. Wt: 145.20 g/mol
InChI Key: HYUUPJAZVLZSGD-RXMQYKEDSA-N
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Description

Methyl (3R)-3-amino-2,2-dimethylbutanoate is an organic compound with a unique structure that includes an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-2,2-dimethylbutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3R)-3-amino-2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-2,2-dimethylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-2,2-dimethylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino acid which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-hydroxy-2,2-dimethylbutanoate: Similar structure but with a hydroxyl group instead of an amino group.

    Ethyl (3R)-3-amino-2,2-dimethylbutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (3R)-3-amino-2,2-dimethylbutanoate is unique due to the presence of both an amino group and a methyl ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl (3R)-3-amino-2,2-dimethylbutanoate, also known as its hydrochloride salt form, is a compound of significant interest in biochemical research. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a branched structure characterized by an amino group and a methyl ester functionality. Its molecular formula is C7H15NO2, with a CAS number of 177269-37-3. The compound is notable for its stereochemistry, particularly the (3R) configuration, which may influence its biological interactions and efficacy.

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis and its potential effects on neurotransmission and metabolic pathways. It has been investigated for various pharmacological properties:

  • Neurotransmission : The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing synaptic transmission and neuronal signaling.
  • Proteomics : Its application in proteomics highlights its importance in the synthesis of peptides that can modulate biological functions.

Research Findings

  • Synthesis and Derivatives : this compound can be synthesized through various methods that emphasize the use of protecting groups to achieve selective reactions in organic synthesis. This versatility allows for the creation of derivatives that may exhibit enhanced biological properties.
  • Case Studies :
    • A study demonstrated the compound's potential as a substrate for enzyme-catalyzed reactions, indicating its utility in biochemical assays.
    • Another investigation focused on its role in synthesizing cyclic peptides, which have shown promising activity against cancer cell lines .

Applications in Research

This compound has several applications across different fields:

  • Biochemistry : Used as a precursor in the synthesis of biologically active peptides.
  • Pharmaceutical Development : Investigated for potential therapeutic applications due to its ability to modulate biological pathways.
  • Synthetic Chemistry : Serves as a versatile building block for creating complex organic molecules.

Comparative Analysis

Compound NameStructure CharacteristicsUnique Features
This compoundContains an amino group and a branched alkyl chainPotential neurotransmitter modulation
Methyl 3-amino-2-hydroxybenzoateHydroxy group on an aromatic ringFunctions as an antimicrobial agent
Methyl 4-amino-3-hydroxybenzoatePara-positioned amino and hydroxy groupsUsed in pharmaceutical applications

Safety and Toxicity

According to data from the US EPA's ToxValDB, this compound exhibits low toxicity levels when assessed for human health impacts. However, further studies are warranted to comprehensively understand its safety profile and any potential side effects associated with its use in therapeutic settings .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (3R)-3-amino-2,2-dimethylbutanoate

InChI

InChI=1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3/t5-/m1/s1

InChI Key

HYUUPJAZVLZSGD-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(C)(C)C(=O)OC)N

Canonical SMILES

CC(C(C)(C)C(=O)OC)N

Origin of Product

United States

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